Ethyl 2-(azetidin-3-yl)propanoate
Description
Ethyl 2-(azetidin-3-yl)propanoate is an ester derivative featuring a four-membered azetidine ring (a nitrogen-containing heterocycle) attached to a propanoate backbone. Azetidines are increasingly utilized in drug design for their ability to modulate pharmacokinetic properties, such as solubility and metabolic stability, compared to larger heterocycles like piperidines . While direct synthesis data for this compound are unavailable in the provided evidence, analogous protocols (e.g., alkylation or esterification of azetidine derivatives) are likely applicable .
Properties
IUPAC Name |
ethyl 2-(azetidin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)6(2)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJUGERFOWCYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1CNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(azetidin-3-yl)propanoate typically involves the reaction of azetidine derivatives with ethyl propanoate under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidine, followed by nucleophilic substitution with ethyl propanoate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides, under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Ethyl 2-(azetidin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, especially those targeting neurological disorders.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(azetidin-3-yl)propanoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The azetidine ring’s strain can facilitate its binding to biological targets, enhancing its efficacy.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Heterocyclic Substituents
Ethyl 3-(1-Benzyl-4-piperidyl)propanoate
- Structure : Features a six-membered piperidine ring instead of azetidine.
- Synthesis: Synthesized via alkylation of ethyl 2-(4-piperidyl)propanoate, yielding 81% as an oil .
- Basicity: Piperidine (pKa ~11) is more basic than azetidine (pKa ~8), affecting solubility and interaction with biological targets.
Ethyl 2-(Oxetan-3-ylidene)propanoate
- Structure : Contains a four-membered oxetane ring (oxygen-based) instead of azetidine.
- Properties : A colorless, volatile liquid with moderate safety but risks of skin/eye irritation .
- Applications : Oxetanes are valued for improving metabolic stability in pharmaceuticals, whereas azetidines may offer better hydrogen-bonding capabilities due to nitrogen .
Ethyl Propanoate Derivatives with Functional Group Variations
Fenoxaprop-ethyl and Quizalofop-ethyl
- Structure: Phenoxy-linked esters used as herbicides (e.g., fenoxaprop-ethyl: C18H16ClNO5) .
- Key Differences: Bioactivity: These compounds target acetyl-CoA carboxylase in plants, unlike azetidine derivatives, which are more relevant to mammalian biochemistry. Substituents: Bulky phenoxy groups reduce volatility compared to azetidine’s compact structure.
Ethyl 3-Hydroxy-2,2-dimethylpropanoate
Data Table: Comparative Properties of Ethyl 2-(Azetidin-3-yl)propanoate and Analogues
Research Findings and Trends
- Synthetic Efficiency : Piperidine derivatives (e.g., 81% yield ) often outperform strained azetidine systems, where yields may be lower due to ring instability.
- Biological Relevance : Azetidine’s nitrogen atom enables hydrogen bonding, making it advantageous in kinase inhibitors or GPCR-targeting drugs compared to oxetanes .
- Safety Profiles: Limited data on azetidine derivatives necessitate further toxicological studies, contrasting with well-documented herbicide esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
